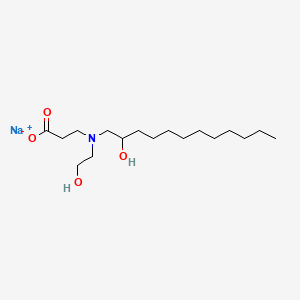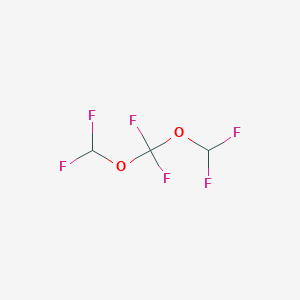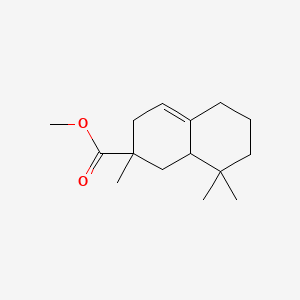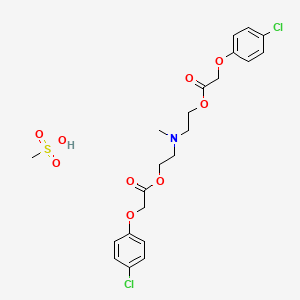
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a p-chlorophenoxy group and a methanesulphonate group, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate typically involves multiple steps. One common method includes the reaction of p-chlorophenol with ethylene oxide to form 2-(p-chlorophenoxy)ethanol. This intermediate is then reacted with chloroacetyl chloride to produce 2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl chloride. Finally, this compound is reacted with methylamine and methanesulphonic acid to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reaction rates.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The p-chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the chlorine atom with the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate involves its interaction with specific molecular targets. The p-chlorophenoxy group can interact with cellular proteins, potentially inhibiting their function. The methanesulphonate group may enhance the compound’s solubility and facilitate its transport within biological systems. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interfere with cellular processes such as signal transduction and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(2-(2-(p-methoxyphenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
- Bis(2-(2-(p-bromophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
- Bis(2-(2-(p-nitrophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate
Uniqueness
Bis(2-(2-(p-chlorophenoxy)-1-oxoethoxy)ethyl)methylammonium methanesulphonate is unique due to the presence of the p-chlorophenoxy group, which imparts specific chemical and biological properties. This group can participate in various reactions, making the compound versatile for different applications. Additionally, the methanesulphonate group enhances its solubility, making it more suitable for biological studies and potential therapeutic uses.
Eigenschaften
CAS-Nummer |
80723-12-2 |
|---|---|
Molekularformel |
C22H27Cl2NO9S |
Molekulargewicht |
552.4 g/mol |
IUPAC-Name |
2-[2-[2-(4-chlorophenoxy)acetyl]oxyethyl-methylamino]ethyl 2-(4-chlorophenoxy)acetate;methanesulfonic acid |
InChI |
InChI=1S/C21H23Cl2NO6.CH4O3S/c1-24(10-12-27-20(25)14-29-18-6-2-16(22)3-7-18)11-13-28-21(26)15-30-19-8-4-17(23)5-9-19;1-5(2,3)4/h2-9H,10-15H2,1H3;1H3,(H,2,3,4) |
InChI-Schlüssel |
DWQYFAMXKBYGAA-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CCOC(=O)COC1=CC=C(C=C1)Cl)CCOC(=O)COC2=CC=C(C=C2)Cl.CS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


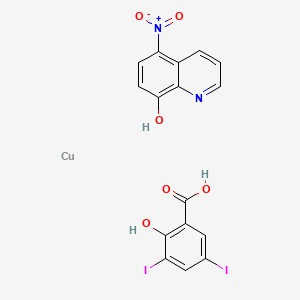
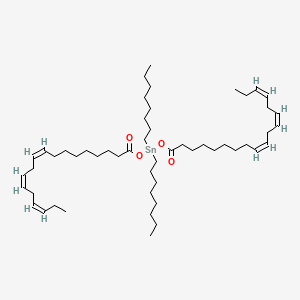
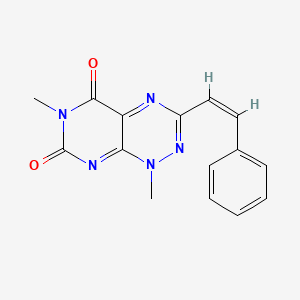
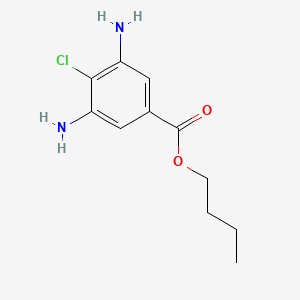
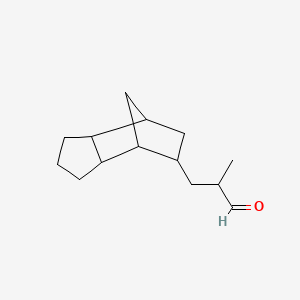

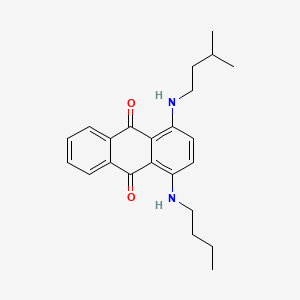
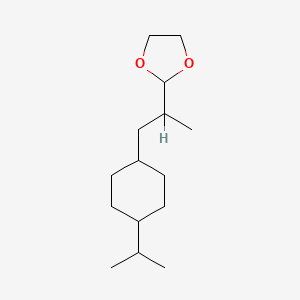
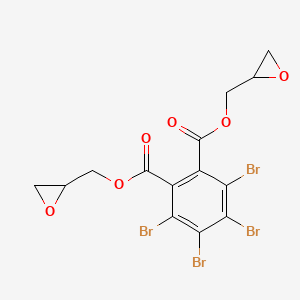
![acetyloxy-[[2-(acetyloxymercuriomethyl)-1,3-dioxan-5-yl]methyl]mercury](/img/structure/B12685157.png)
![4-[ethyl(2-hydroxyethyl)amino]-3-methylbenzenediazonium;tetrachlorozinc(2-)](/img/structure/B12685162.png)
